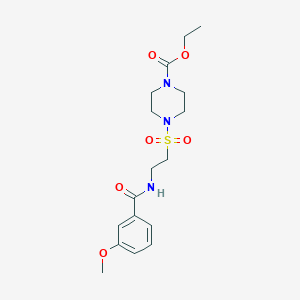

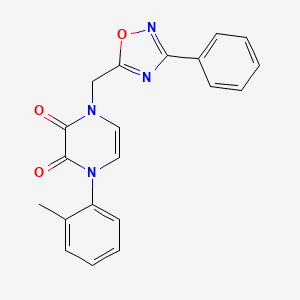

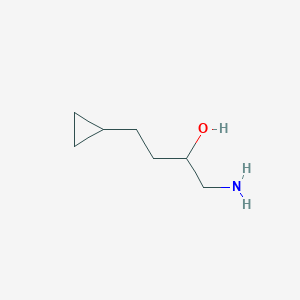

6-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is a quinoline derivative and has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of novel therapeutics.

Scientific Research Applications

Synthesis and Chemical Properties

6-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a compound with potential applications in various fields of scientific research due to its structural complexity and chemical reactivity. Research has explored its synthesis, chemical transformations, and potential as a building block in the development of novel compounds with varied applications.

Synthesis Techniques

The synthesis of related quinoline derivatives involves multi-component reactions, offering efficient paths to complex molecular structures. For example, the reaction of isatins with amino uracils and isoxazoles in water has been demonstrated to provide a green and efficient approach for the regioselective synthesis of novel quinoline scaffolds, highlighting the versatility of quinoline derivatives in chemical synthesis (Poomathi et al., 2015).

Chemical Transformations

The chemical properties of 3-amino-2-quinolones, closely related to the target molecule, have been investigated to find new antimalarial drugs. These studies include acylation and subsequent reactions leading to various functionalized derivatives, showcasing the compound's potential for diversification and application in medicinal chemistry (Asías et al., 2003).

Fluorescence Sensing Properties

Quinoline derivatives have been studied for their fluorescence sensing properties, particularly for metal ions. This has implications for environmental monitoring and biochemical assays. For instance, research on quinoline-based isomers has revealed their potential as dual fluorescence chemosensors for Al3+ and Zn2+, with the ability to detect these ions through significant enhancements in emission intensity, which could be useful in developing new sensors for environmental and biological applications (Hazra et al., 2018).

Applications in Drug Discovery and Development

Antimicrobial Activity

Synthesis and evaluation of substituted quinolin-3-yl derivatives have shown significant antimicrobial activity. This suggests the potential of this compound derivatives for use in developing new antimicrobial agents (Nayak et al., 2019).

Enzymatic Enhancers

Certain quinolinones, through structural modification, have shown promise as novel enzymatic enhancers, suggesting applications in biochemistry and pharmaceuticals to modulate enzyme activities for therapeutic purposes (Abass, 2007).

properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2S/c1-16-7-9-17(10-8-16)14-26-23-20-13-18(24)11-12-21(20)25-15-22(23)29(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOFBANCACZHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2501813.png)

![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate](/img/structure/B2501816.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2501822.png)

![methyl 4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)benzoate](/img/structure/B2501823.png)

![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2501831.png)

![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)